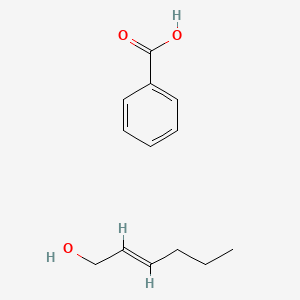

2-Hexen-1-ol, benzoate, (2E)-

Description

Significance of Alkenyl Benzoates in Chemical Biology and Organic Synthesis

Alkenyl benzoates, as a class of compounds, hold considerable importance in the fields of chemical biology and organic synthesis. In chemical biology, these compounds are often investigated for their roles as signaling molecules in ecological systems. For instance, (E)-2-hexenyl benzoate (B1203000) has been identified as a volatile organic compound (VOC) emitted by plants, which can influence the behavior of insects. Studies have shown that it can elicit electrophysiological responses in certain moth species, potentially acting as an attractant. Furthermore, the emission of such compounds can be part of a plant's defense mechanism against herbivores. Research on black ash trees has indicated a relationship between the canopy emission rate of (E)-2-hexenyl benzoate and the cumulative oviposition by certain insects, suggesting its role in host recognition. researchgate.net

In the realm of organic synthesis, alkenyl benzoates are valuable intermediates and building blocks. The ester functional group can undergo various transformations, such as reduction to yield the corresponding alcohol and benzyl (B1604629) alcohol, or substitution with other functional groups. The double bond in the alkenyl chain also offers a site for further chemical modifications. The synthesis of alkenyl benzoates themselves, typically through the esterification of an alkenyl alcohol with benzoic acid, is a fundamental reaction in organic chemistry. Moreover, the development of selective acylation reactions often utilizes alkenyl alkanoates, a broader class to which alkenyl benzoates belong, to differentiate between similar functional groups. thieme-connect.de The use of alkenyl groups in bioorthogonal chemistry, which focuses on reactions that can occur in living systems without interfering with native biochemical processes, highlights their utility in labeling and studying biomolecules. nih.govacs.org

Historical Perspectives on the Research of Unsaturated Esters and Their Stereoisomers

The study of unsaturated esters and their stereoisomers has a rich history intertwined with the development of organic chemistry. Early research into esters dates back to the 19th century, with the synthesis of benzonitrile (B105546) from ammonium (B1175870) benzoate in 1844 providing a key step in understanding these compounds. longdom.org The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, became a major focus in the late 19th and early 20th centuries. This understanding was crucial for comprehending the properties and activities of complex organic molecules.

In the context of unsaturated esters, the presence of a carbon-carbon double bond introduces the possibility of geometric isomers, specifically the (E) and (Z) (or trans and cis) configurations. The development of synthetic methods to control the stereochemistry of these double bonds has been a significant area of research. For example, the Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of (E)-alkenes. rsc.orgnih.gov More recent advancements have focused on catalytic cross-metathesis reactions to generate Z-trisubstituted α,β-unsaturated esters with high stereoselectivity. researchgate.netnih.gov

The importance of stereoisomerism is particularly evident in biological systems, where the specific three-dimensional structure of a molecule often dictates its function. nih.gov Research into pheromones, for instance, has shown that different stereoisomers of the same compound can elicit vastly different biological responses. The synthesis of specific stereoisomers of pheromone components, such as (E)-2-hexenyl (E)-2-hexenoate and (E)-2-hexenyl (Z)-3-hexenoate, demonstrates the need for precise stereochemical control in organic synthesis. researchgate.net

Overview of Current Research Trajectories Involving 2-Hexen-1-ol, benzoate, (2E)-

Current research involving 2-Hexen-1-ol, benzoate, (2E)- and related alkenyl benzoates is proceeding along several key trajectories. One major area of focus remains its role in chemical ecology. Scientists are continuing to investigate how volatile compounds like (E)-2-hexenyl benzoate mediate interactions between plants and insects. This includes studies on its effects on insect behavior, such as attraction and oviposition, which could have applications in pest management. researchgate.net

In synthetic organic chemistry, the development of more efficient and environmentally friendly methods for the synthesis of esters continues to be a priority. This includes the use of novel catalysts and reaction conditions. For example, research into the synthesis of trans-2-hexenal, a related compound, explores the use of acidic ionic liquids as catalysts to improve efficiency and reduce environmental impact. google.com The principles from such studies could potentially be applied to the synthesis of (E)-2-hexenyl benzoate.

Furthermore, the broader class of α,β-unsaturated esters is a subject of intense research, with a focus on developing new catalytic methods for their synthesis and transformation. Recent studies have explored the photoenolization of α,β-unsaturated esters to achieve enantioselective isomerization, opening up new avenues for creating chiral molecules. acs.org The development of stereocomplementary bioreduction methods using enoate reductases for α,β-unsaturated esters also highlights the growing interest in biocatalysis for producing stereochemically pure compounds. acs.org While not directly focused on 2-Hexen-1-ol, benzoate, (2E)-, these advanced synthetic methodologies could be adapted for its synthesis or the creation of novel analogs with potentially interesting biological activities. The use of alkenyl benzoates in nickel-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-oxygen bonds is another active area of research with potential applications for this compound. nih.gov

Properties

IUPAC Name |

benzoic acid;(E)-hex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);4-5,7H,2-3,6H2,1H3/b;5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJRHTWDJOIOBT-RCKHEGBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CO.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Investigations of 2 Hexen 1 Ol, Benzoate, 2e

Classical Esterification Routes to 2-Hexen-1-ol, benzoate (B1203000), (2E)- and Analogues

Classical esterification methods remain fundamental in the synthesis of esters due to their reliability and scalability. These approaches typically involve the direct reaction of an alcohol and a carboxylic acid or the exchange of an alcohol group in an existing ester.

The most common method for synthesizing 2-Hexen-1-ol, benzoate, (2E)- is the direct esterification of (2E)-2-hexen-1-ol with benzoic acid, a process known as Fischer-Speier esterification. organic-chemistry.orglibretexts.org This reaction is an acid-catalyzed equilibrium process where a carboxylic acid and an alcohol react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol, (2E)-2-hexen-1-ol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and produce the final product, (2E)-2-hexenyl benzoate. masterorganicchemistry.com

To achieve high conversion, the equilibrium must be shifted toward the product side. This is typically accomplished by applying Le Chatelier's principle in one of two ways: using a large excess of one reactant (usually the more cost-effective alcohol) or removing water as it forms, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.comoperachem.com Temperature control is also important to ensure a reasonable reaction rate while preventing thermal degradation of the alkene.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in a solvent like toluene (B28343) with a Dean-Stark trap. operachem.com | Low cost, highly effective. masterorganicchemistry.com | Strongly corrosive, can cause side reactions (e.g., dehydration, charring). researchgate.net |

| p-Toluenesulfonic Acid (p-TsOH) | Similar to H₂SO₄, often used in toluene. operachem.com | Solid, easier to handle than H₂SO₄, less prone to causing oxidation byproducts. researchgate.net | More expensive than sulfuric acid. |

| Amberlyst 15 (Ion Exchange Resin) | Batch reactor, can be used in solvent-free conditions. dergipark.org.tr | Heterogeneous catalyst, easily removed by filtration, reusable. dergipark.org.tr | May have lower activity compared to homogeneous catalysts. dergipark.org.tr |

Transesterification is an alternative route that involves the reaction of an alcohol with a pre-existing ester in the presence of a catalyst. researchgate.net For the synthesis of (2E)-2-hexenyl benzoate, this would involve reacting (2E)-2-hexen-1-ol with a simple benzoic acid ester, such as methyl benzoate. researchgate.net This process is also an equilibrium reaction, driven to completion by removing the more volatile alcohol byproduct (methanol in this case) via distillation. researchgate.net

A key advantage of transesterification is that it avoids the production of water, which can simplify the workup procedure and be beneficial for water-sensitive substrates. organic-chemistry.org A variety of catalysts can be employed for this transformation. Titanate catalysts, such as tetraisopropyl titanate, have shown high activity for the synthesis of benzoates from methyl benzoate. researchgate.netgoogle.com Enzymatic catalysis, using lipases, offers a green and highly selective alternative, often proceeding under mild reaction conditions. mdpi.com Additionally, N-Heterocyclic Carbenes (NHCs) have been shown to be effective organocatalysts for transesterification reactions, enhancing the nucleophilicity of the alcohol. organic-chemistry.org

| Catalyst Type | Example | Reaction Conditions | Key Features |

|---|---|---|---|

| Transition Metal | Titanate Esters (e.g., tetraisopropyl titanate) | High temperature (190-230°C). google.com | High activity and conversion rates for benzoate synthesis. researchgate.net |

| Enzymatic | Lipase | Mild temperatures (e.g., 50°C) in an organic solvent. mdpi.com | High selectivity, environmentally friendly, avoids harsh reagents. |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room temperature. organic-chemistry.org | Metal-free, enhances alcohol nucleophilicity under mild conditions. organic-chemistry.org |

| Alkali Metal | Potassium Carbonate (K₂CO₃) | Moderate temperatures. | Inexpensive and readily available catalyst. researchgate.net |

Mechanistic Studies of 2-Hexen-1-ol, benzoate, (2E)- Formation

The formation of 2-Hexen-1-ol, benzoate, (2E)-, an unsaturated ester, is achieved through esterification reactions. The mechanistic pathways of these transformations are crucial for understanding and optimizing the synthesis of this specific stereoisomer. Both chemical and enzymatic methods can be employed, each with distinct mechanistic features that dictate the reaction's progress and stereochemical outcome.

Reaction Pathway Elucidation of Esterification Processes

The synthesis of 2-Hexen-1-ol, benzoate, (2E)- typically proceeds via the esterification of (2E)-2-hexen-1-ol with benzoic acid or its derivatives. The elucidation of the reaction pathway primarily involves understanding the sequence of bond-forming and bond-breaking events. Two principal pathways are commonly considered: acid-catalyzed esterification (Fischer esterification) and enzyme-catalyzed esterification.

Acid-Catalyzed Esterification (Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org The mechanism for the formation of 2-Hexen-1-ol, benzoate, (2E)- from (2E)-2-hexen-1-ol and benzoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) involves a series of reversible steps. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol, (2E)-2-hexen-1-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). The intermediate then collapses, eliminating a molecule of water and forming a protonated ester. In the final step, deprotonation of the protonated ester by a weak base (such as water or the alcohol) regenerates the acid catalyst and yields the final product, 2-Hexen-1-ol, benzoate, (2E)-. Throughout this process, the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants. organic-chemistry.org

Table 1: Key Steps in the Fischer Esterification of (2E)-2-Hexen-1-ol with Benzoic Acid

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the carbonyl oxygen of benzoic acid. | Protonated benzoic acid (oxonium ion). |

| 2 | Nucleophilic attack by (2E)-2-hexen-1-ol on the carbonyl carbon. | Tetrahedral intermediate. |

| 3 | Proton transfer from the incoming alcohol's oxygen to a hydroxyl group. | Protonated tetrahedral intermediate. |

| 4 | Elimination of a water molecule. | Protonated ester. |

| 5 | Deprotonation to form the final ester. | 2-Hexen-1-ol, benzoate, (2E)-. |

Enzyme-Catalyzed Esterification

Lipases are commonly employed enzymes for the catalysis of esterification reactions in non-aqueous media. researchgate.net The enzymatic pathway for the synthesis of 2-Hexen-1-ol, benzoate, (2E)- involves a different set of intermediates compared to the acid-catalyzed route. The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.

This mechanism involves the formation of a covalent acyl-enzyme intermediate. Initially, the carboxylic acid (benzoic acid) binds to the active site of the lipase. A nucleophilic residue in the enzyme's active site (typically a serine) attacks the carbonyl carbon of the acid, leading to the formation of a tetrahedral intermediate which then collapses to release a molecule of water and form the acyl-enzyme complex.

In the second stage of the reaction, the alcohol ((2E)-2-hexen-1-ol) binds to the acyl-enzyme intermediate. The hydroxyl group of the alcohol then performs a nucleophilic attack on the carbonyl carbon of the acyl group attached to the enzyme. This results in the formation of a second tetrahedral intermediate. This intermediate subsequently breaks down, releasing the ester product, 2-Hexen-1-ol, benzoate, (2E)-, and regenerating the free enzyme, which can then participate in another catalytic cycle.

Role of Intermediates in Stereoselective Synthesis

The stereochemistry of the final product, specifically the retention of the (E)-configuration of the double bond, is a critical aspect of the synthesis of 2-Hexen-1-ol, benzoate, (2E)-. The nature of the intermediates in the reaction pathway plays a pivotal role in maintaining this stereochemical integrity.

In the context of the acid-catalyzed Fischer esterification , the reaction conditions are generally mild enough to prevent isomerization of the double bond in the allylic alcohol. The key tetrahedral intermediate forms and collapses without affecting the configuration of the C=C double bond, which is remote from the reaction center. Therefore, the stereochemistry of the starting alcohol, (2E)-2-hexen-1-ol, is directly translated to the product, resulting in the formation of 2-Hexen-1-ol, benzoate, (2E)- with high stereoselectivity. This retention of configuration is a common feature in the esterification of unsaturated alcohols where the double bond is not conjugated with the hydroxyl-bearing carbon in a way that would facilitate isomerization under acidic conditions.

For enzyme-catalyzed esterification , the stereoselectivity is governed by the specific interactions between the substrates and the enzyme's active site. Lipases can exhibit high substrate specificity and stereoselectivity. researchgate.net In the formation of the acyl-enzyme intermediate with benzoic acid, there is no stereochemical information from the alcohol yet. The stereoselectivity is determined during the second step, where (2E)-2-hexen-1-ol binds to the acyl-enzyme complex.

The three-dimensional structure of the enzyme's active site creates a chiral environment that can preferentially accommodate one stereoisomer over another. It has been reported that some lipases exhibit a preference for the (E)-isomer of allylic alcohols in acylation reactions. This preference is due to more favorable steric and electronic interactions of the (E)-isomer within the binding pocket of the enzyme, leading to a lower activation energy for the reaction. The enzyme effectively recognizes the geometry of the (E)-alkene and orients the hydroxyl group for an efficient nucleophilic attack on the acyl-enzyme intermediate. This selective binding and catalysis result in the enantioselective or, in this case, diastereoselective synthesis of the (E)-ester.

Table 2: Intermediates and Stereochemical Control in the Synthesis of 2-Hexen-1-ol, benzoate, (2E)-

| Reaction Pathway | Key Intermediate(s) | Role in Stereoselective Synthesis |

| Acid-Catalyzed (Fischer) | Tetrahedral intermediate | The formation and collapse of this intermediate do not involve the C=C double bond, thus the (E)-geometry of the starting alcohol is retained in the final ester product. |

| Enzyme-Catalyzed (Lipase) | Acyl-enzyme complex, Enzyme-substrate (alcohol) complex | The enzyme's active site provides a chiral environment that preferentially binds the (E)-isomer of 2-hexen-1-ol, leading to the selective formation of the (E)-benzoate ester. |

Ecological and Inter Organismal Significance of 2 Hexen 1 Ol, Benzoate, 2e

Function in Plant Defense Mechanisms of 2-Hexen-1-ol, benzoate (B1203000), (2E)-

The compound 2-Hexen-1-ol, benzoate, (2E)-, a volatile organic compound (VOC) emitted by various plants, plays a significant role in the intricate web of ecological interactions, particularly in plant defense. Its biosynthesis is often initiated in response to herbivore damage, categorizing it as a herbivore-induced plant volatile (HIPV). These airborne chemical signals are crucial mediators of a plant's response to biotic threats, influencing the behavior of both the herbivores and their natural enemies.

Direct and Indirect Defense Induction

Plants have evolved a sophisticated two-tiered defense system: direct defenses that immediately impact the herbivore, and indirect defenses that involve the recruitment of other organisms to aid in protection. 2-Hexen-1-ol, benzoate, (2E)- is implicated in both these strategies, primarily through its role as a chemical messenger.

As a component of the HIPV blend, 2-Hexen-1-ol, benzoate, (2E)- contributes to the "cry for help" that plants release upon attack. This chemical plume can be intercepted by predators and parasitoids of the feeding herbivores, effectively guiding them to their prey. This form of indirect defense is a cornerstone of tritrophic interactions, where the plant, the herbivore, and the herbivore's enemy are all interconnected. Research on black ash trees, for instance, has indicated a relationship between the emission rates of (E)-2-hexenyl benzoate and the oviposition behavior of certain insects, suggesting its role in host recognition and, by extension, the attraction of organisms that may prey on or parasitize these insects.

While the role of many HIPVs in attracting natural enemies is well-documented, the direct defensive properties of 2-Hexen-1-ol, benzoate, (2E)- are less clear. Direct defense mechanisms often involve compounds that are toxic, antidigestive, or repellent to the herbivore. The precursors to 2-Hexen-1-ol, benzoate, (2E)-, such as green leaf volatiles (GLVs), are known to have direct effects on some herbivores, and it is plausible that the benzoate ester retains or modifies this activity. However, specific research detailing the direct deterrent or toxic effects of this particular compound on herbivores is an area requiring further investigation.

The induction of these defense mechanisms is often linked to the lipoxygenase (LOX) pathway, a key signaling cascade initiated by wounding. The production of 2-Hexen-1-ol, benzoate, (2E)- is likely derived from this pathway, where (2E)-2-hexen-1-ol, a primary GLV, is esterified with benzoic acid. This biochemical linkage underscores its integral role in the plant's induced defense response.

Table 1: Research Findings on the Role of 2-Hexen-1-ol, benzoate, (2E)- and Related Compounds in Plant Defense

| Compound/Volatile Class | Plant Species Studied | Observed Effect | Defense Type |

| (E)-2-Hexenyl benzoate | Black Ash (Fraxinus nigra) | Influences insect oviposition | Indirect |

| Herbivore-Induced Plant Volatiles (HIPVs) | Various | Attraction of predators and parasitoids | Indirect |

| Green Leaf Volatiles (GLVs) | Various | Can have direct deterrent effects on herbivores | Direct |

| (2E)-2-hexenal | Tomato, Rice, Arabidopsis | Induction of defense-related genes | Indirect/Modulation |

Modulation of Plant Stress Responses

Beyond its role in herbivore defense, 2-Hexen-1-ol, benzoate, (2E)- is also involved in the broader modulation of plant stress responses. Plants under attack from herbivores are also often experiencing a suite of other biotic and abiotic stresses. The chemical signals produced, therefore, frequently play a role in preparing the plant for a range of potential threats.

The precursor to 2-Hexen-1-ol, benzoate, (2E)-, the C6 volatile (2E)-hexenal, has been shown to be a potent signaling molecule in modulating plant stress responses. Studies have demonstrated that exposure to (2E)-hexenal can lead to the upregulation of a variety of abiotic stress-related genes. This includes genes responsive to heat, UV-B, and oxidative stress. This "priming" effect prepares the plant to respond more quickly and robustly to subsequent stressors. For example, in Arabidopsis thaliana, treatment with (2E)-hexenal has been shown to enhance tolerance to heat stress.

Given that 2-Hexen-1-ol, benzoate, (2E)- is a derivative of (2E)-2-hexen-1-ol, which is readily interconverted with (2E)-hexenal, it is highly probable that it participates in this stress modulation network. The esterification with benzoic acid may alter its volatility, stability, or the specifics of its signaling activity, but the fundamental connection to the stress-response pathways initiated by its C6 aldehyde and alcohol precursors remains.

The induction of stress-related transcription factors is a key mechanism through which these volatiles exert their effects. Research on (2E)-hexenal has shown its ability to induce transcription factors such as HSFA2, MBF1c, DREB2A, and ZATs, which are known to be involved in responses to various abiotic stresses. This indicates that the signaling cascade initiated by these volatiles can lead to a broad-spectrum enhancement of the plant's stress resilience.

Table 2: Genes and Transcription Factors Modulated by Precursors of 2-Hexen-1-ol, benzoate, (2E)- in Plant Stress Response

| Modulator | Target Genes/Transcription Factors | Associated Stress Response | Plant Model |

| (2E)-hexenal | HSFA2, MBF1c, DREB2A, ZATs | Heat, UV-B, Oxidative, Salt, Osmotic | Arabidopsis thaliana |

| (2E)-hexenal | OsHSFA2s, OsDREB2A | Heat, Abiotic Stress | Rice (Oryza sativa) |

| (2E)-hexenal | HSFA1, HSFB1 | Heat Stress | Tomato (Solanum lycopersicum) |

Advanced Analytical Methodologies for Research on 2 Hexen 1 Ol, Benzoate, 2e

Chromatographic Separations and Detection

Chromatographic techniques are fundamental to the analysis of 2-Hexen-1-ol, benzoate (B1203000), (2E)-, providing the means to separate it from complex mixtures and quantify its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of 2-Hexen-1-ol, benzoate, (2E)-. In GC-MS, the compound is vaporized and separated from other volatile and semi-volatile compounds based on its boiling point and interaction with a capillary column. Following separation, it is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum that serves as a chemical fingerprint.

For qualitative identification, the mass spectrum of (2E)-2-Hexen-1-ol benzoate is characterized by a specific fragmentation pattern. The molecular ion peak can be observed at an exact mass of m/z 204.1150. nih.gov Key fragment ions, such as the tropylium ion at m/z 105, are indicative of the benzoate moiety. nih.gov The retention index (RI) is another critical parameter for identification. On a standard non-polar column (like HP-5), the Kovats retention index for (E)-2-Hexenyl benzoate has been reported as 1583. nist.gov

Quantitative analysis using GC-MS allows for the determination of the concentration of (2E)-2-Hexen-1-ol, benzoate in a sample. This is often achieved by creating a calibration curve with known concentrations of a standard. The method's sensitivity allows for detection at very low levels, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the sample matrix and instrumentation. For instance, GC-MS methods have been developed for the quantification of various fragrance allergens in cosmetics, with limits of quantification (LOQs) typically in the range of 2–20 μg/g. nih.gov

Table 1: GC-MS Data for (2E)-2-Hexen-1-ol, benzoate

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | NIST |

| Molecular Weight | 204.26 g/mol | PubChem |

| Exact Mass | 204.115029749 Da | PubChem |

| Key Mass Fragments (m/z) | 105 | PubChem |

| Kovats Retention Index (non-polar column) | 1583 | NIST |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds like (2E)-2-Hexen-1-ol, benzoate from various matrices. iu.edu This method involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector for thermal desorption and analysis. iu.edu

The choice of fiber coating is crucial for the efficient extraction of the target analyte. For a compound like (2E)-2-Hexen-1-ol, benzoate, a fiber with a mixed polarity, such as divinylbenzene/Carboxen®/polydimethylsiloxane (DVB/CAR/PDMS), is often effective. nih.gov Optimization of parameters such as extraction time, temperature, and sample matrix effects is essential for achieving reproducible and accurate results. uc.edumdpi.com For example, a study on plant volatiles utilized a DVB/CAR/PDMS fiber with an incubation temperature of 40°C and an extraction time of 30 minutes. nih.gov

HS-SPME-GC-MS has been widely applied in the analysis of plant volatiles, where (2E)-2-Hexen-1-ol and its esters are common constituents. nih.govukzn.ac.za This technique is valued for its simplicity, speed, and high sensitivity, making it suitable for screening a large number of samples. uc.edu

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are vital for the detailed structural characterization of 2-Hexen-1-ol, benzoate, (2E)-, providing insights into its stereochemistry and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical assignment of organic molecules, including (2E)-2-Hexen-1-ol, benzoate. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the coupling constant (J-value) between the vinylic protons of the hexenyl moiety is diagnostic for determining the stereochemistry of the double bond. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (Z) configuration. For (2E)-2-Hexen-1-ol, benzoate, the protons on the double bond would exhibit this larger coupling constant, confirming the (E)-stereochemistry.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The chemical shifts of the carbons in the double bond and the carbonyl carbon of the benzoate group are particularly informative for confirming the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of (2E)-2-Hexen-1-ol, benzoate will show characteristic absorption bands for the ester functional group and the carbon-carbon double bond. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the benzoate ester. The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ region. The trans C=C double bond will exhibit a characteristic out-of-plane C-H bending vibration around 960-980 cm⁻¹.

Raman spectroscopy can also be used to identify these functional groups. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically in the region of 1650-1680 cm⁻¹. The aromatic ring of the benzoate group will also show characteristic bands in the Raman spectrum. researchgate.net

Table 2: Key Spectroscopic Data for Functional Group Analysis of (2E)-2-Hexen-1-ol, benzoate

| Functional Group | Spectroscopic Technique | Characteristic Peak/Region | Reference |

| Ester C=O Stretch | Infrared (IR) | ~1710–1740 cm⁻¹ | BenchChem |

| Alkene C-H Out-of-Plane Bend (trans) | Infrared (IR) | ~960–980 cm⁻¹ | BenchChem |

| Alkene C=C Stretch | Raman | ~1650-1680 cm⁻¹ | ResearchGate |

| Aromatic Ring C=C Stretch | Raman | ~1600 cm⁻¹ | ResearchGate |

Bioanalytical Techniques for Investigating Biological Activity

Investigating the biological activity of (2E)-2-Hexen-1-ol, benzoate often involves its role as a plant volatile in defense mechanisms. Bioanalytical techniques are employed to understand how this compound influences biological systems, such as insect behavior or plant defense signaling pathways.

One key area of investigation is its role in plant defense against herbivores. Plants release a variety of volatile organic compounds (VOCs) upon herbivore attack, which can act as direct defenses or as signals to attract natural enemies of the herbivores. (Z)-3-hexenol, a related compound, has been shown to induce defense genes and downstream metabolites in maize. researchgate.net It is plausible that (2E)-2-Hexen-1-ol, benzoate could have similar signaling roles.

Bioassays are a common method to assess the biological activity of such compounds. These can range from electroantennography (EAG) to measure the response of insect antennae to the compound, to behavioral assays that observe insect attraction or repulsion. Furthermore, techniques like quantitative real-time PCR (qRT-PCR) can be used to measure the expression of defense-related genes in plants after exposure to the compound, providing insight into its role in activating plant defense pathways. The activation of the salicylic acid (SA) signaling pathway is a common plant defense response, and various chemical activators of this pathway have been studied. mdpi.comfrontiersin.org

Electroantennography (EAG) for Chemoreceptor Response Profiling

Detailed Research Findings:

In a study investigating the antennal and behavioral responses of the codling moth, Cydia pomonella, to a range of synthetic apple volatiles, the compound (Z)-3-hexenyl benzoate was tested for its ability to elicit an electrophysiological response. The research demonstrated that female C. pomonella antennae exhibited a strong response to (Z)-3-hexenyl benzoate researchgate.net. This finding is significant as it indicates that the codling moth possesses olfactory receptors capable of detecting this, and likely similar, structural variants of hexenyl benzoate.

The strength of the EAG response is indicative of the sensitivity of the antennal chemoreceptors to the specific volatile compound. A strong response, as was observed with (Z)-3-hexenyl benzoate, suggests that this compound may play a role in the host-finding and oviposition behaviors of female codling moths researchgate.net. While the study did not provide specific numerical values for the EAG response to (Z)-3-hexenyl benzoate, the qualitative description of a "strong response" places it among the key compounds of interest for further behavioral studies.

Table 1: Electroantennography (EAG) Response Profile of Cydia pomonella to (Z)-3-hexenyl benzoate

| Insect Species | Sex | Compound | EAG Response | Source |

|---|---|---|---|---|

| Cydia pomonella | Female | (Z)-3-hexenyl benzoate | Strong | researchgate.net |

| Cydia pomonella | Male | (Z)-3-hexenyl benzoate | Not specified | researchgate.net |

Olfactometer Bioassays for Behavioral Studies

Olfactometer bioassays are instrumental in determining the behavioral response of an insect to a specific volatile compound, revealing whether it acts as an attractant, repellent, or has no significant effect. These assays typically involve a choice paradigm, such as a Y-tube or multi-arm olfactometer, where an insect is exposed to a stream of air carrying the test compound and a control stream of clean air.

Detailed Research Findings:

Following the electrophysiological findings, the same study on Cydia pomonella conducted behavioral assays in a wind tunnel to assess the attractiveness of various apple volatiles researchgate.net. While (Z)-3-hexenyl benzoate elicited a strong antennal response in females, it was not found to be among the compounds that significantly attracted male codling moths in the wind tunnel experiments. The study noted that male moths were most attracted to a blend of other compounds, and the addition of certain aldehydes had an antagonistic effect researchgate.net.

This highlights a crucial aspect of chemosensory research: a strong EAG response does not always correlate with attraction. A compound may be detected by the antennae but may not necessarily elicit an attractive behavioral response, or it could be part of a more complex blend of signals that influence behavior. The lack of a significant attractive response from male C. pomonella to (Z)-3-hexenyl benzoate suggests that its role in the chemical ecology of this species may be more nuanced, potentially influencing female behavior more directly or acting as a short-range cue.

**Table 2: Olfactometer Bioassay Findings for (Z)-3-hexenyl benzoate with *Cydia pomonella***

| Insect Species | Sex | Bioassay Type | Compound | Behavioral Response | Source |

|---|---|---|---|---|---|

| Cydia pomonella | Male | Wind Tunnel | (Z)-3-hexenyl benzoate | Not significantly attractive | researchgate.net |

| Cydia pomonella | Female | Wind Tunnel | (Z)-3-hexenyl benzoate | Not specified | researchgate.net |

Theoretical and Computational Investigations of 2 Hexen 1 Ol, Benzoate, 2e

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules like 2-Hexen-1-ol, benzoate (B1203000), (2E)-. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict various molecular properties.

Molecular Geometry and Stability: The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 2-Hexen-1-ol, benzoate, (2E)-, this would involve determining bond lengths, bond angles, and dihedral angles. The "(2E)-" designation specifies the trans configuration at the C2-C3 double bond, which is expected to be the more stable isomer compared to the cis counterpart due to reduced steric hindrance.

Electronic Properties and Reactivity Descriptors: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties provide insights into the molecule's reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Hexen-1-ol, benzoate, (2E)-, the carbonyl oxygen of the ester group would be an area of high negative potential, while the hydrogen atoms of the aromatic ring and the alkene would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

A hypothetical data table of calculated properties for 2-Hexen-1-ol, benzoate, (2E)- based on a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) is presented below.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would need to be calculated using appropriate quantum chemistry software.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For a molecule with several rotatable bonds like 2-Hexen-1-ol, benzoate, (2E)-, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent).

The simulation would involve defining a force field (a set of parameters describing the potential energy of the system) and then solving Newton's equations of motion for each atom. The resulting trajectory provides information on how the molecule moves and changes its shape.

Key aspects that can be investigated with MD simulations include:

Conformational Preferences: Analysis of the dihedral angles around the rotatable single bonds (e.g., the C1-O bond of the hexenyl moiety and the C-O bond of the benzoate group) can identify the most populated conformations.

Solvent Effects: Running simulations in an explicit solvent (e.g., water or an organic solvent) can show how the solvent molecules interact with the solute and influence its conformation.

Flexibility and Intramolecular Interactions: MD simulations can quantify the flexibility of different parts of the molecule and identify transient intramolecular interactions, such as hydrogen bonds or van der Waals contacts.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) models are a key component of chemoinformatics, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.

Development of a QSAR model would typically involve:

Dataset Collection: A set of molecules with known activities (e.g., flavor intensity, antimicrobial activity) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each molecule. These can include:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as those obtained from quantum chemical calculations.

Physicochemical descriptors: Like logP (octanol-water partition coefficient) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using statistical metrics and external validation sets.

For flavor compounds like 2-Hexen-1-ol, benzoate, (2E)-, QSAR models could potentially be used to predict sensory attributes based on structural features.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are powerful tools for predicting spectroscopic data and exploring potential reaction mechanisms.

Spectroscopic Properties: Theoretical calculations can predict various types of spectra, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These can be used to generate a theoretical IR spectrum.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Range |

| ¹H NMR (alkenyl H) | Value ppm | 5.5 - 6.0 ppm |

| ¹³C NMR (carbonyl C) | Value ppm | ~166 ppm |

| IR (C=O stretch) | Value cm⁻¹ | 1715 - 1730 cm⁻¹ |

Note: The predicted values are illustrative and would require specific calculations.

Reaction Pathways: Computational chemistry can be used to model chemical reactions, such as the esterification of 2-hexen-1-ol with benzoic acid or the hydrolysis of the ester. By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and the activation energies and reaction rates can be estimated. For example, a theoretical study of the esterification reaction could compare acid-catalyzed and enzyme-catalyzed pathways to understand the differences in their mechanisms and efficiencies.

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of (E)-2-hexenyl benzoate (B1203000) is presumed to involve the esterification of (2E)-2-hexen-1-ol, a green leaf volatile (GLV), with benzoic acid, a phenylpropanoid derivative. Green leaf volatiles are synthesized via the lipoxygenase (LOX) pathway from C18 unsaturated fatty acids like linoleic and linolenic acids. nih.gov This pathway involves the enzymes lipoxygenase and hydroperoxide lyase to produce C6 aldehydes, which are then reduced to alcohols. tandfonline.com The phenylpropanoid pathway, on the other hand, begins with the deamination of L-phenylalanine by L-phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, a precursor to benzoic acid. nih.gov

While the upstream pathways for the precursor molecules are relatively well-characterized, the specific enzymes responsible for the final esterification step in the formation of (E)-2-hexenyl benzoate remain largely unidentified. Future research will need to focus on the isolation and characterization of novel acyltransferases or other ester-forming enzymes from plants known to produce this compound. Functional genomics approaches, including transcriptomics and proteomics, can be powerful tools to identify candidate genes whose expression correlates with the production of (E)-2-hexenyl benzoate. pnas.org Once identified, these enzymes can be characterized in vitro to confirm their substrate specificity and catalytic mechanism. Understanding the genetic regulation of these biosynthetic genes is also crucial and will provide insights into how plants control the emission of this volatile in response to developmental and environmental cues. cabidigitallibrary.org

Investigation of Cross-Kingdom Ecological Interactions

Volatile organic compounds (VOCs) are key mediators of interactions between organisms across different kingdoms. nih.gov (E)-2-Hexenyl benzoate has been implicated as a semiochemical in plant-insect interactions, influencing the behavior of insects. nih.gov For instance, it can act as an attractant or repellent, guiding insects to or away from a particular plant. plantprotection.plncsu.edu The emission of such compounds can be part of a plant's defense mechanism against herbivores.

Future investigations should aim to decipher the precise ecological roles of (E)-2-hexenyl benzoate in a broader range of interactions. This includes its potential involvement in plant-plant signaling, where VOCs emitted by one plant can influence the physiological state of its neighbors. nih.gov Furthermore, its role in mediating interactions with other organisms, such as microbes, is an unexplored area. researchgate.net Studies could involve behavioral assays with a wider variety of insect species, including herbivores, pollinators, and their natural enemies, to build a more complete picture of its function in the ecosystem. nih.govmdpi.com Investigating how the emission of (E)-2-hexenyl benzoate is induced by different biotic and abiotic stresses will also provide valuable insights into its ecological significance. mostwiedzy.pl

Development of Sustainable Synthetic Methodologies

Research into novel, environmentally benign solvents and reaction conditions is also essential. organic-chemistry.orgresearchgate.net For example, exploring solvent-free reactions or the use of bio-based solvents can significantly reduce the environmental impact of the synthesis. nih.gov The development of catalytic processes that utilize renewable starting materials would further enhance the sustainability of (E)-2-hexenyl benzoate production. organic-chemistry.org These green chemistry approaches are not only crucial for environmental protection but also for the economic viability of producing this compound for potential commercial applications.

Advanced Analytical Platforms for In Situ Monitoring

Understanding the dynamics of (E)-2-hexenyl benzoate emission from living organisms in real-time is crucial for elucidating its biological functions. Recent advancements in analytical techniques have made it possible to monitor volatile emissions with high sensitivity and temporal resolution. nih.gov Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) are powerful tools for the in situ analysis of plant volatiles. mdpi.commdpi.com

Future research should focus on the application and further development of these advanced analytical platforms for the specific monitoring of (E)-2-hexenyl benzoate. frontiersin.org This includes the development of portable and field-deployable sensors for real-time measurements in natural environments. researchgate.net Such technologies would allow researchers to study the diurnal and seasonal variations in its emission, as well as its release in response to specific environmental stimuli, providing a more dynamic and ecologically relevant understanding of its role. mdpi.comnih.gov

Integrated Omics Approaches in Plant and Microbial Systems

The biosynthesis and regulation of plant secondary metabolites are complex processes involving intricate networks of genes, proteins, and metabolites. pnas.org Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel these complex biological systems. frontiersin.orgnih.govillinois.edu

In the context of (E)-2-hexenyl benzoate, multi-omics studies can be employed to identify the complete biosynthetic pathway, including the elusive esterification enzyme. researchgate.netnewswise.com By correlating gene expression profiles with protein abundance and metabolite accumulation, researchers can identify candidate genes and enzymes involved in its formation. mdpi.comresearchgate.net These approaches can also shed light on the regulatory networks that control its production in response to various stimuli. nih.gov Furthermore, applying these techniques to microbial systems could open up possibilities for the heterologous production of (E)-2-hexenyl benzoate in engineered microorganisms, providing a sustainable alternative to chemical synthesis. nih.gov

Computational Design of Bioactive Analogues

(E)-2-Hexenyl benzoate's role as a semiochemical suggests that its structure is finely tuned for interaction with specific biological receptors, such as those in insects. plantprotection.pl Computational chemistry and molecular modeling can be powerful tools for designing novel analogues of this compound with potentially enhanced or modified biological activities. nih.gov

Future research in this area will involve structure-activity relationship (SAR) studies to understand how modifications to the chemical structure of (E)-2-hexenyl benzoate affect its biological function. By creating a library of virtual analogues and predicting their binding affinities to target receptors, researchers can identify promising candidates for synthesis and biological testing. This approach could lead to the development of new and more effective pest management strategies, for example, by designing super-agonists or antagonists for insect olfactory receptors. nih.gov The computational design of bioactive analogues represents a promising frontier for the development of novel and targeted solutions for agriculture and beyond.

Q & A

Q. How can the structural identity of (2E)-2-hexen-1-ol benzoate be confirmed experimentally?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the (2E)-configuration via coupling constants (e.g., trans-alkene protons typically show J ≈ 15–16 Hz) and benzoate ester carbonyl signals (~168–170 ppm).

- Mass Spectrometry: Verify the molecular ion peak at m/z 222.1256 (exact mass) using high-resolution MS, with fragmentation patterns consistent with the benzoate ester and hexenol moieties .

- IR Spectroscopy: Identify ester C=O stretching (~1710–1740 cm) and alkene C-H out-of-plane bending (~960–980 cm for trans-alkenes) .

Q. What chromatographic methods are optimal for separating (2E)-2-hexen-1-ol benzoate from stereoisomers or impurities?

- Methodological Answer: Use gas chromatography (GC) with non-polar columns (e.g., DB-5, HP-5) and temperature ramps. For example:

- Column: DB-5 (30 m × 0.25 mm × 0.25 µm).

- Conditions: Start at 40°C, ramp at 3°C/min to 325°C. Retention indices (RI) for similar esters range from 994–1020 under these conditions .

- Validation: Compare retention times and RI values with reference standards or literature data (e.g., NIST Chemistry WebBook) .

Q. What are the key physicochemical properties of (2E)-2-hexen-1-ol benzoate relevant to lab handling?

- Methodological Answer:

- Hydrogen Bonding: Two hydrogen bond donors (hydroxyl groups) and three acceptors, influencing solubility in polar solvents .

- Rotatable Bonds: Four rotatable bonds, indicating conformational flexibility, which may affect crystallization attempts .

- Polar Surface Area: 57.5 Ų, suggesting moderate polarity and potential for interactions in chromatographic separations .

- Safety: Classified as a 3.1C hazardous substance (flammable liquid); store in airtight containers, avoid ignition sources .

Advanced Research Questions

Q. How can synthetic yields of (2E)-2-hexen-1-ol benzoate be optimized in esterification reactions?

- Methodological Answer:

- Catalyst Selection: Use acid catalysts (e.g., HSO) or enzymatic lipases for stereoselective esterification. Monitor reaction progress via TLC or GC-MS.

- Solvent Effects: Non-polar solvents (e.g., hexane) favor esterification equilibrium by removing water via Dean-Stark traps.

- Temperature Control: Maintain 60–80°C to accelerate reaction while avoiding thermal degradation of the alkene moiety. Reference catalytic hydrogenation methods for precursor (2E)-2-hexen-1-ol synthesis .

Q. How do discrepancies in reported retention indices (RI) for (2E)-2-hexen-1-ol benzoate arise across studies?

- Methodological Answer: RI variations stem from differences in:

- Column Phase: Polar columns (e.g., Carbowax 20M) yield higher RI (e.g., 1359) compared to non-polar phases (e.g., DB-5: 994–1020) .

- Carrier Gas: Helium vs. hydrogen affects elution times; helium provides better resolution for complex mixtures.

- Temperature Programs: Faster ramp rates (e.g., 5°C/min) reduce RI by ~10–20 units compared to slower ramps (1.5°C/min) . Always calibrate with alkane standards under identical conditions.

Q. What metabolic or biosynthetic pathways involve (2E)-2-hexen-1-ol benzoate in plant systems?

- Methodological Answer:

- Biosynthesis: Likely derived from lipoxygenase pathways, where (2E)-2-hexen-1-ol (a green leaf volatile) is esterified with benzoic acid. Trace in Sideritis condensata essential oils .

- Functional Studies: Use isotope-labeled precursors (e.g., C-benzoic acid) in plant tissue cultures, followed by LC-MS/MS analysis to track incorporation.

- Ecological Role: Investigate herbivore-induced plant volatiles (HIPVs) via headspace collection and GC-MS to assess ecological signaling functions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of (2E)-2-hexen-1-ol benzoate under varying pH conditions?

- Methodological Answer:

- Controlled Hydrolysis Studies: Perform kinetic assays at pH 2–12, monitoring ester degradation via UV-Vis (benzoate release at 270 nm) or HPLC.

- Temperature Dependence: Use Arrhenius plots to model hydrolysis rates. For example, acidic conditions (pH < 4) may accelerate hydrolysis at 25°C, while neutral conditions stabilize the ester .

- Validation: Cross-reference with NMR or IR to confirm structural integrity post-hydrolysis.

Safety and Compliance

Q. What protocols ensure safe handling of (2E)-2-hexen-1-ol benzoate in laboratory settings?

- Methodological Answer:

- Ventilation: Use fume hoods during synthesis or high-concentration handling to avoid inhalation.

- PPE: Wear nitrile gloves and safety goggles; avoid latex due to potential solvent interactions.

- Waste Disposal: Neutralize benzoate esters with aqueous NaOH (1 M) before disposal as non-halogenated organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.